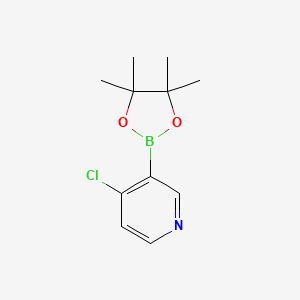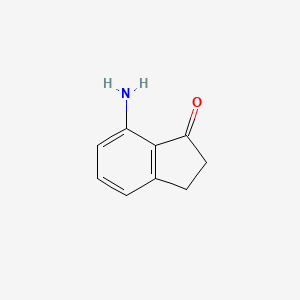
5-Chloro-3-methylpentan-2-one
Descripción general
Descripción
5-Chloro-3-methylpentan-2-one, also known as 2-chloro-3-methylpentan-1-one, is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid with a sharp, pungent odor and is a chlorinated derivative of 3-methylpentan-2-one. It is an important intermediate in the production of pharmaceuticals and other chemicals, and has a wide range of applications in the laboratory. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Chemical Transformations
5-Chloro-3-methylpentan-2-one has implications in various chemical transformations. For instance, studies have explored reactions of similar compounds over platinum black catalysts, indicating potential roles in dehydrogenation and benzene formation, which can be relevant to this compound under similar conditions (Paâl, Dobrovolszky, & Tétényi, 1976).
Electrophilic Additions and Aldol Reactions
The compound might also be involved in electrophilic additions and aldol reactions, as evidenced by research on similar ketones, such as butan-2-one and pentan-3-one. These studies, using 13C nuclear magnetic resonance spectroscopy, show the progression of reactions via successive aldol condensations, suggesting possible pathways for this compound as well (Bell, Carver, Dybowski, & Gold, 1984).
Photochemical Reactions and Electron Capture Processes
The molecule's behavior in photochemical reactions and electron capture processes can be inferred from studies on chloromethane derivatives and organic halides in hydrocarbon rigid matrices, highlighting its potential role in complex photochemical dynamics and electron transfer mechanisms (Bertin & Hamill, 1964).
Conformational Analysis and Structural Studies
Conformational analysis of related compounds, such as 2-chloro-4-methylpentane and 2-bromo-4-methylpentane, provides insights into the potential structural dynamics of this compound. Understanding these dynamics is crucial for predicting its reactivity and interaction in various chemical environments (Crowder & Jaiswal, 1983).
Carbon Dioxide Absorption and Greenhouse Gas Control
Research on carbon dioxide absorption using 1,5-diamino-2-methylpentane in aqueous solutions suggests potential applications for this compound in greenhouse gas control. Such studies are vital for understanding the compound's ability to capture and interact with CO2, providing a basis for its application in environmental technologies (Azhgan, Farsi, & Eslamloueyan, 2016).
Photochemistry of Aliphatic Ketones
The photochemistry of similar aliphatic ketones, like 4-methylpentan-2-one, in various solvents has been studied, which can inform on the photochemical behavior of this compound. These studies help in understanding the solvent effects and excited-state dynamics of such compounds (Encina & Lissi, 1976).
Mecanismo De Acción
Biochemical Pathways
It is known that the compound can be found in plants and has been shown to have bioactive properties . The downstream effects of these pathways are subject to ongoing research.
Result of Action
It has been suggested that the compound may have anti-inflammatory and anti-cancer properties , but further studies are needed to confirm these effects and understand their mechanisms.
Propiedades
IUPAC Name |
5-chloro-3-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(3-4-7)6(2)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEZKJHAYZEVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480737 | |
| Record name | 2-Pentanone, 5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187-81-1 | |
| Record name | 5-Chloro-3-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentanone, 5-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)




![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)
![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)
![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)

